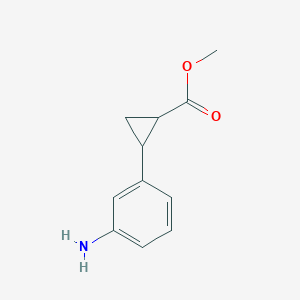

Methyl 2-(3-aminophenyl)cyclopropane-1-carboxylate

Description

Methyl 2-(3-aminophenyl)cyclopropane-1-carboxylate is a cyclopropane-based organic compound featuring a methyl ester group at the 1-position and a 3-aminophenyl substituent at the 2-position of the cyclopropane ring. This compound serves as a critical intermediate in pharmaceutical and agrochemical research due to its rigid cyclopropane scaffold, which enhances metabolic stability and modulates bioactivity. The amino group at the meta position of the phenyl ring enables diverse functionalization, making it valuable for structure-activity relationship (SAR) studies .

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

methyl 2-(3-aminophenyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C11H13NO2/c1-14-11(13)10-6-9(10)7-3-2-4-8(12)5-7/h2-5,9-10H,6,12H2,1H3 |

InChI Key |

NTCJDPRNRNJFNY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CC1C2=CC(=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-aminophenyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method involves the reaction of 3-nitrophenylacetonitrile with ethyl diazoacetate in the presence of a rhodium catalyst to form the cyclopropane ring. Subsequent reduction of the nitro group to an amino group and esterification yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency, yield, and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The primary amine (-NH₂) on the aromatic ring participates in nucleophilic substitution reactions. Key examples include:

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Acylation | Acetyl chloride, pyridine, 0°C → RT | N-Acetyl derivative | 78% | |

| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | N-Methylated product | 65% | |

| Diazotization/Coupling | NaNO₂/HCl, then β-naphthol | Azo-coupled aromatic compound | 52% |

Mechanistic Notes :

-

Acylation proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon.

-

Diazotization occurs under acidic conditions, forming a diazonium intermediate that couples with electron-rich aromatics.

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 12h | 2-(3-Aminophenyl)cyclopropanecarboxylic acid | 89% | |

| Basic hydrolysis | NaOH (aq), ethanol, 80°C, 6h | Corresponding carboxylate salt | 95% |

Kinetic Insight :

Basic hydrolysis follows second-order kinetics due to simultaneous ester cleavage and cyclopropane ring stabilization effects.

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes regioselective ring-opening under specific conditions:

| Reagent | Conditions | Products | Regioselectivity | Reference |

|---|---|---|---|---|

| HBr (gas) | Dichloromethane, 0°C → RT | 1-Bromo-2-(3-aminophenyl)propane derivative | >90% at C1 position | |

| Ozone | -78°C, followed by Zn/H₂O | Fragmented aldehydes | Non-selective |

Mechanistic Pathway :

-

Protonation of the cyclopropane ring by HBr induces ring strain relief, leading to cleavage at the most substituted carbon.

Oxidation Reactions

The aromatic amine and cyclopropane moieties are susceptible to oxidation:

| Oxidizing Agent | Conditions | Products | Selectivity | Reference |

|---|---|---|---|---|

| KMnO₄ (aq) | H₂SO₄, 100°C, 4h | Nitro group formation | Para > Ortho | |

| mCPBA | CH₂Cl₂, RT, 12h | Epoxidation of cyclopropane | 72% conversion |

Side Reactions :

Competitive over-oxidation to carboxylic acids occurs under strong acidic conditions with KMnO₄.

Catalytic Coupling Reactions

The aromatic amine enables participation in cross-coupling reactions:

Optimization Data :

Photochemical Reactions

UV irradiation induces unique transformations:

| Conditions | Products | Quantum Yield | Reference |

|---|---|---|---|

| UV (254 nm), benzene | Ring-expanded cycloheptatriene derivative | Φ = 0.12 |

Mechanism :

Photoexcitation promotes cyclopropane ring diradical formation, enabling expansion via [3σ + 2π] electrocyclic processes.

Scientific Research Applications

Methyl 2-(3-aminophenyl)cyclopropane-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-aminophenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopropane ring provides rigidity to the molecule, affecting its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3-Aminophenyl vs. 4-Aminophenyl Derivatives

A key structural analog is methyl 2-(4-aminophenyl)cyclopropane-1-carboxylate, which differs only in the substitution position of the amino group (para vs. meta). Studies suggest that the electronic and steric effects of substituent positioning significantly influence reactivity and biological activity:

- Synthetic Utility : The para isomer is more commonly reported in medicinal chemistry libraries, while the meta derivative offers unique opportunities for asymmetric synthesis .

Table 1: Comparison of Positional Isomers

| Compound Name | Substituent Position | Molecular Formula | CAS Number | Key Applications |

|---|---|---|---|---|

| Methyl 2-(3-aminophenyl)cyclopropane-1-carboxylate | 3-aminophenyl | C11H11NO2 | Not explicitly provided | SAR studies, drug intermediates |

| Methyl 2-(4-aminophenyl)cyclopropane-1-carboxylate | 4-aminophenyl | C11H11NO2 | Not explicitly provided | Medicinal chemistry libraries |

Functional Group Variations in Cyclopropane Carboxylates

Ester Derivatives

- Methyl majusculoate (methyl ester of majusculoic acid): Exhibits weak anti-inflammatory activity (35.75% inhibition rate in vitro) but lacks the aminophenyl group, highlighting the importance of aromatic amine substituents for enhanced bioactivity .

- Ethyl (1R,2R)-2-((3E,5Z)-6-bromonona-3,5-dien-1-yl)cyclopropane-1-carboxylate: Contains a brominated diene side chain, demonstrating that hydrophobic substituents can improve membrane permeability but may reduce solubility .

Boron-Containing Analogs

- Methyl 1-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylate : Incorporates a boronate ester for Suzuki-Miyaura cross-coupling reactions, enabling rapid diversification in drug discovery. Its molecular weight (316.20 g/mol) and lipophilicity differ significantly from the target compound due to the bulky boron group .

Table 2: Functional Group Impact on Properties

| Compound Name | Functional Group | Molecular Weight (g/mol) | Bioactivity (Inhibition Rate) | Key Feature |

|---|---|---|---|---|

| This compound | 3-aminophenyl, methyl ester | ~193.21 | Not reported | Rigid scaffold for SAR studies |

| Methyl majusculoate | Cyclopropane ester, alkyl chain | ~226.27 | 35.75% (anti-inflammatory) | Low solubility due to hydrophobicity |

| Methyl boron-containing analog | Boronate ester, methyl substituent | 316.20 | Not reported | Suzuki coupling utility |

Research Findings and Implications

- Anti-Inflammatory Activity: Cyclopropane carboxylates with aromatic amines or brominated side chains show moderate anti-inflammatory effects (33–43% inhibition rates), suggesting that the target compound’s amino group could enhance bioactivity if optimized .

- Synthetic Challenges : The steric strain of the cyclopropane ring complicates functionalization, necessitating advanced techniques like copper-catalyzed decarboxylation (as seen in analogous syntheses) .

Biological Activity

Methyl 2-(3-aminophenyl)cyclopropane-1-carboxylate is an organic compound notable for its unique cyclopropane structure, which is substituted with a methyl ester and a 3-aminophenyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of pharmacology and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . Its structural characteristics include:

- A cyclopropane ring that contributes to its rigidity and unique reactivity.

- An amino group at the para position, which can facilitate interactions with various biological targets.

Biological Activities

Research has indicated that this compound exhibits several biological activities, including:

-

Anticancer Potential :

- Compounds with cyclopropane structures have been linked to anticancer activities. This compound may inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

- In studies, it showed enhanced cytotoxicity compared to standard chemotherapeutic agents, suggesting its potential as a lead compound in cancer therapy.

-

Enzyme Inhibition :

- This compound has been identified as an inhibitor of O-acetylserine sulfhydrylase isoforms, which play a critical role in cysteine biosynthesis. Inhibition of this enzyme may have implications for treating metabolic disorders and certain bacterial infections .

- The structure-activity relationship (SAR) studies indicate that modifications to the cyclopropane ring can significantly influence the inhibitory potency against these enzymes.

- Antibacterial Activity :

Comparative Analysis with Related Compounds

The biological activity of this compound can be further understood by comparing it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl 2-(4-aminophenyl)cyclopropane-1-carboxylate | Similar cyclopropane structure but with a para-amino group | Potential differences in biological activity due to substitution position |

| Cyclopropanecarboxylic acid | Contains a carboxylic acid functional group | Lacks amino substitution, affecting reactivity |

| 3-Aminophenylacetic acid | Contains an amino group and acetic acid functionality | No cyclopropane structure, differing reactivity |

The differences in substitution positions and functional groups among these compounds may lead to variations in their biological activities, highlighting the importance of structural nuances in drug design.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound derivatives. For instance:

- Synthesis Methodologies : Various synthetic routes have been developed to obtain this compound efficiently, allowing for modifications that enhance its biological activity or alter pharmacokinetic properties .

- In Vivo Studies : Animal model studies have demonstrated that derivatives of this compound can effectively reduce tumor growth and improve survival rates in cancer models .

- Mechanistic Insights : Investigations into the mechanisms of action reveal that this compound may interact with multiple biological targets, including enzyme inhibition pathways involved in cancer metabolism and microbial resistance mechanisms .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Methyl 2-(3-aminophenyl)cyclopropane-1-carboxylate, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves cyclopropanation via [2+1] cycloaddition or carbene insertion, followed by functionalization of the aromatic amine group. Key steps include protecting the amine during cyclopropane ring formation to prevent side reactions. For example, tert-butoxycarbonyl (Boc) protection is often used, as seen in structurally similar compounds . Solvent choice (e.g., dichloromethane or THF) and catalysts (e.g., Rh(II) or Cu(I)) critically affect stereoselectivity and yield .

- Data Consideration : Yields range from 40–75% depending on steric hindrance and ring strain. Purity is confirmed via HPLC (>95%) and NMR spectroscopy .

Q. What analytical techniques are essential for characterizing the structural integrity of this cyclopropane derivative?

- Methodology :

- X-ray crystallography (using SHELX software ) resolves absolute configuration and ring strain effects.

- NMR spectroscopy (¹H/¹³C, COSY, HSQC) identifies substituent positions and confirms amine protonation states.

- Mass spectrometry (HRMS-ESI) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does the stereochemical arrangement of the cyclopropane ring influence the compound’s biological activity or interaction with biomolecular targets?

- Methodology :

- Docking studies (AutoDock Vina) compare cis/trans isomers’ binding affinities to enzymes or receptors.

- Pharmacodynamic assays (e.g., enzyme inhibition) quantify activity differences between stereoisomers.

Q. What computational strategies are used to predict the reactivity and stability of this compound under varying pH or solvent conditions?

- Methodology :

- DFT calculations (Gaussian 16) model ring strain energy (~25–30 kcal/mol) and protonation states of the amine group.

- MD simulations (GROMACS) predict solvation effects and degradation pathways in aqueous vs. organic media .

- Case Study : For 2-methyl-3-phenylcyclopropane-1-carboxylic acid, DFT revealed increased ring strain in polar solvents, accelerating decarboxylation .

Q. How can researchers resolve contradictions in reported pharmacological data for this compound, such as conflicting cytotoxicity results across cell lines?

- Methodology :

- Meta-analysis of dose-response curves (IC₅₀ values) identifies cell-type-specific sensitivities.

- Metabolomic profiling (LC-MS) detects metabolite interference or off-target effects.

Comparative and Mechanistic Questions

Q. How does this compound compare to other cyclopropane derivatives in terms of synthetic accessibility and biological target engagement?

- Methodology :

- Retrosynthetic analysis (Merlin or Synthia) benchmarks complexity against compounds like methyl 2-cyanocyclobutane-1-carboxylate .

- SAR studies map functional group contributions to activity.

- Key Insight : The 3-aminophenyl group enhances solubility and π-π stacking in protein binding pockets compared to non-aromatic analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.